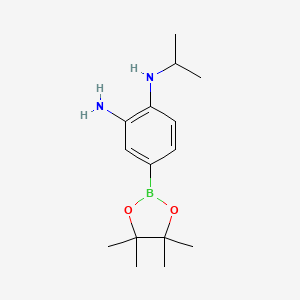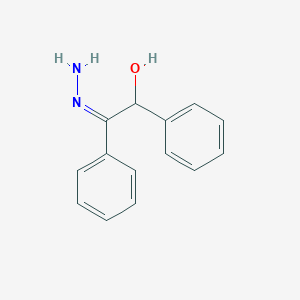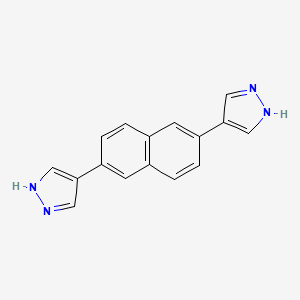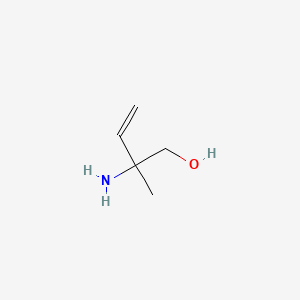![molecular formula C12H9N3OS B11758253 10-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]quinolin-4(10H)-one](/img/structure/B11758253.png)
10-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]quinolin-4(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]quinolin-4(10H)-one is a heterocyclic compound that belongs to the class of fused pyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Vorbereitungsmethoden
The synthesis of 10-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]quinolin-4(10H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-thiouracil derivatives and polarized olefins in the presence of nanosized zinc oxide (ZnO) as a catalyst. The reaction proceeds via a thia-Michael addition in ethanol, yielding the desired product in high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher efficiency and yield.
Analyse Chemischer Reaktionen
10-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]quinolin-4(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
10-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]quinolin-4(10H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 10-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]quinolin-4(10H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
10-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]quinolin-4(10H)-one can be compared with other fused pyrimidines, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These compounds share similar structural features but differ in their specific biological activities and chemical reactivity. The uniqueness of this compound lies in its specific substitution pattern and the presence of the thioxo group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H9N3OS |
|---|---|
Molekulargewicht |
243.29 g/mol |
IUPAC-Name |
10-methyl-2-sulfanylidenepyrimido[4,5-b]quinolin-4-one |
InChI |
InChI=1S/C12H9N3OS/c1-15-9-5-3-2-4-7(9)6-8-10(15)13-12(17)14-11(8)16/h2-6H,1H3,(H,14,16,17) |
InChI-Schlüssel |
MCNUWKLHPNSTCA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C=C3C1=NC(=S)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(Piperidin-4-yl)amino]acetamide](/img/structure/B11758206.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11758211.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11758219.png)
![6-amino-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11758222.png)


![9-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B11758240.png)

![1H-Pyrrolo[3,2-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11758261.png)


